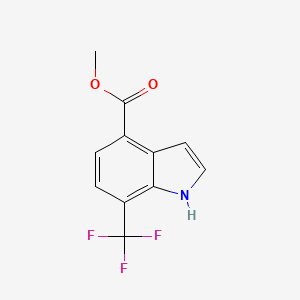

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate

Description

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate (CAS 1416438-70-4) is a fluorinated indole derivative with the molecular formula C₁₁H₈F₃NO₂ and a molecular weight of 243.185 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 7-position and a methyl ester (-COOCH₃) at the 4-position of the indole core. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-8(11(12,13)14)9-6(7)4-5-15-9/h2-5,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPMXPHJBULNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the trifluoromethyl group. The mechanism often involves the modulation of enzyme activity or binding to receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues of Methyl 7-(Trifluoromethyl)-1H-Indole-4-Carboxylate

Key Observations :

- Substituent Position : The placement of the carboxylate group (3- vs. 4-position) significantly impacts electronic properties and intermolecular interactions. For example, Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (3-position ester) may exhibit different hydrogen-bonding patterns compared to the 4-position analogue .

- Functional Groups : Replacement of -CF₃ with -Br (as in Methyl 7-bromo-1H-indole-4-carboxylate) increases molecular weight but reduces electronegativity, altering reactivity in cross-coupling reactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Methyl 7-(CF₃)-1H-indole-4-carboxylate | Methyl 7-Br-1H-indole-4-carboxylate | 7-Methoxy-1H-indole-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 243.18 | 254.08 | 191.18 |

| Hydrogen Bond Donors | 1 (N-H indole) | 1 (N-H indole) | 2 (-NH indole, -COOH) |

| Hydrogen Bond Acceptors | 4 (ester O, F atoms) | 3 (ester O, Br) | 3 (-OCH₃, -COOH) |

| LogP (Predicted) | ~2.5 (high lipophilicity) | ~2.8 | ~1.2 |

| Synthetic Accessibility | Moderate (fluorination challenges) | Moderate (bromination steps) | High (methoxy group simplicity) |

Key Findings :

- The trifluoromethyl group in the target compound enhances lipophilicity (LogP ~2.5) compared to methoxy or carboxylic acid derivatives, favoring membrane permeability in drug design .

- Brominated analogues (e.g., Methyl 7-bromo-1H-indole-4-carboxylate) are heavier and less electronegative, making them suitable for Suzuki-Miyaura couplings .

Biological Activity

Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its cytotoxic effects, potential as an antiviral agent, and other notable pharmacological properties.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to the indole ring, which is known to enhance the compound's lipophilicity and biological activity. The presence of the carboxylate moiety also contributes to its interaction with biological targets.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. For instance, a study evaluated several indole derivatives, including this compound, against MCF-7 and A-549 cell lines using the MTT assay. The results indicated that compounds with a trifluoromethyl group exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 6.40 |

| Doxorubicin | MCF-7 | 22.09 |

| This compound | A-549 | Not specified |

| Doxorubicin | A-549 | Not specified |

This data suggests that this compound has promising potential as an anticancer agent.

Case Study: Indole Derivatives as HIV Integrase Inhibitors

A recent study highlighted the effectiveness of certain indole derivatives in inhibiting HIV integrase with IC50 values ranging from 0.13 to 6.85 μM. The introduction of electron-withdrawing groups, such as trifluoromethyl, significantly enhanced their binding affinity and inhibitory activity against integrase.

The biological activity of this compound is likely mediated through several mechanisms:

- Cytotoxicity: Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antiviral Activity: Potential inhibition of viral enzymes like integrase through structural interactions.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and various biological targets. These studies suggest that the trifluoromethyl group enhances hydrophobic interactions within active sites, potentially increasing the compound's efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate, and what key reaction conditions require optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves esterification of indole-4-carboxylic acid derivatives with methanol under acidic catalysis. For example, trifluoromethyl groups are often introduced via halogen exchange (e.g., using CuI or Pd catalysts) or direct trifluoromethylation reagents (e.g., Togni’s reagent). Key conditions to optimize include temperature (e.g., reflux at 65–80°C), solvent choice (acetonitrile or DMF), and base selection (cesium carbonate or tetrabutylammonium iodide for phase-transfer catalysis) .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

- Methodological Answer :

- LCMS : Use electrospray ionization (ESI) in positive mode to detect [M+H]+ ions. Expected m/z for the compound (C₁₁H₈F₃NO₂) is 259.1. Confirm purity via peak integration (>95%) .

- HPLC : Utilize reverse-phase C18 columns with gradients of acetonitrile/water + 0.1% TFA. Retention times typically range between 1.4–1.7 minutes under SMD-TFA05 conditions .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify indole core and ester/trifluoromethyl groups. Key signals include δ ~3.9 ppm (methoxy) and δ ~110–150 ppm (aromatic carbons) .

Q. What safety precautions are essential during experimental handling?

- Methodological Answer :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fine powders.

- Store waste in sealed containers labeled "halogenated organics" and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed LCMS molecular ions?

- Methodological Answer : Contradictions may arise from adduct formation (e.g., [M+Na]+) or in-source fragmentation. Strategies include:

- Orthogonal Techniques : Confirm via HRMS (high-resolution mass spectrometry) to distinguish exact masses.

- Ion Suppression Tests : Adjust mobile phase additives (e.g., ammonium formate vs. TFA) to reduce adduct interference .

- Isotopic Pattern Analysis : Validate using the characteristic ¹⁹F isotope pattern (e.g., trifluoromethyl group) .

Q. What strategies improve regioselectivity in trifluoromethylation of indole derivatives?

- Methodological Answer :

- Electrophilic Trifluoromethylation : Use Umemoto’s reagent at C7 to leverage indole’s electron-rich positions.

- Directed C-H Activation : Employ Pd catalysts with directing groups (e.g., ester at C4) to enhance selectivity.

- Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 minutes at 100°C) .

Q. How do steric/electronic effects influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group at C7 induces steric hindrance and electron-withdrawing effects, slowing nucleophilic attacks at adjacent positions. To mitigate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.